2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide
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Description
Synthesis Analysis
While there is no direct information on the synthesis of this specific compound, it may involve the use of thiophene derivatives, which are known to have a wide range of applications in medicinal chemistry . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Scientific Research Applications
Chemoselective Acetylation and Antimalarial Drug Synthesis
Compounds featuring acetylation processes, such as N-(2-hydroxyphenyl)acetamide, demonstrate significant roles in synthesizing intermediates for antimalarial drugs. The study by Magadum and Yadav (2018) outlines the chemoselective monoacetylation of 2-aminophenol using immobilized lipase, emphasizing its potential in producing valuable pharmaceutical intermediates Magadum & Yadav, 2018.
Antitumor Activities of Heterocyclic Compounds
Research into heterocyclic compounds derived from similar acetamide structures, such as the synthesis and antitumor evaluation of polyfunctionally substituted derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, reveals promising antiproliferative activity against various cancer cell lines. Shams et al. (2010) highlighted the significance of these compounds in developing novel cancer therapies Shams et al., 2010.
Synthesis and Evaluation of Lignan Conjugates
The study by Raghavendra et al. (2016) on the synthesis of lignan conjugates via cyclopropanation showcases the antimicrobial and antioxidant studies of compounds with structures incorporating elements like cyclopropyl and thiophene moieties. These studies underline the potential of such compounds in contributing to antimicrobial and antioxidant applications Raghavendra et al., 2016.
Development of Opioid Kappa Agonists
Compounds structurally related to acetamides have been explored for their potential as opioid kappa agonists, contributing to pain management research. The conformational analysis in developing novel series of potent opioid kappa agonists demonstrates the application of such chemical structures in therapeutic areas Costello et al., 1991.
Properties
IUPAC Name |
2-cyclopropyl-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-9(15)12-5-4-11(17-12)6-7-14-13(16)8-10-2-3-10/h4-5,9-10,15H,2-3,6-8H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPAVEGJCRDHHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)CC2CC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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